molecular formula C18H18N6O6S B2650845 methyl 4-(N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate CAS No. 1396783-44-0

methyl 4-(N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate

Cat. No. B2650845
CAS RN: 1396783-44-0
M. Wt: 446.44
InChI Key: HUVGBBHBQKYZGJ-UHFFFAOYSA-N
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Description

Methyl 4-(N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H18N6O6S and its molecular weight is 446.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mesomorphic Behavior

Methyl 4-(N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate has been studied for its mesomorphic behavior and photoluminescent properties. A series of derivatives including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate (Me-OXD-n, n = 6, 8, 10) were synthesized and characterized. These compounds exhibited nematic and/or smectic A mesophases with relatively narrow temperature ranges. Interestingly, Me-OXD-8 showed an intense absorption band and a strong blue fluorescence emission with good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).

Heterocyclic Chemistry

This compound has been investigated in the context of heterocyclic chemistry. Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, was synthesized through a multi-step process involving diazotization and Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. The improved process was noted for its suitability for industrial production due to its higher yield and lower cost (Jian-she, 2009).

Intramolecular Sulfur(IV)-Oxygen Interaction

Intriguingly, the compound was part of a study examining the molecular structures of various sulfides, sulfoxides, and sulphilimines, focusing on the sulfur(IV)-oxygen interaction. This study provided insights into the conformational aspects and sulfur-oxygen interactions of these compounds, shedding light on steric and conjugative effects influencing their structures (Kucsman et al., 1984).

properties

IUPAC Name

methyl 4-[[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O6S/c1-19-16(25)11-23-18(27)24(22-21-23)14-7-5-13(6-8-14)20-31(28,29)15-9-3-12(4-10-15)17(26)30-2/h3-10,20H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVGBBHBQKYZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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